molecular formula C12H12N4O3 B1480192 2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole CAS No. 2098112-43-5

2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole

Cat. No.: B1480192
CAS No.: 2098112-43-5
M. Wt: 260.25 g/mol
InChI Key: PWMXIQRWLCXBNB-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole is an organic compound that features an azidomethyl group attached to an oxazole ring, which is further substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions. For example, a halomethyl oxazole can be reacted with sodium azide to form the azidomethyl derivative.

    Attachment of the 3,4-Dimethoxyphenyl Group: This step can be achieved through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, where a boronic acid derivative of the 3,4-dimethoxyphenyl group is coupled with a halogenated oxazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form an azido alcohol or azido ketone.

    Reduction: The azidomethyl group can be reduced to form an amine.

    Substitution: The azidomethyl group can participate in substitution reactions, such as nucleophilic substitution to form different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Sodium azide (NaN3) is commonly used for introducing the azido group.

Major Products

    Oxidation: Azido alcohols or azido ketones.

    Reduction: Amines.

    Substitution: Various substituted oxazoles depending on the nucleophile used.

Scientific Research Applications

2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole has several applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole depends on its specific application. In bioorthogonal chemistry, the azido group can undergo click reactions with alkynes to form stable triazoles, which can be used for labeling and tracking biomolecules. The molecular targets and pathways involved would depend on the specific biomolecules being labeled.

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)-5-phenyl-oxazole: Similar structure but lacks the 3,4-dimethoxy substitution on the phenyl ring.

    2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole: Similar structure with a single methoxy group on the phenyl ring.

Uniqueness

2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole is unique due to the presence of both the azidomethyl group and the 3,4-dimethoxy substitution on the phenyl ring

Properties

IUPAC Name

2-(azidomethyl)-5-(3,4-dimethoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-17-9-4-3-8(5-10(9)18-2)11-6-14-12(19-11)7-15-16-13/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMXIQRWLCXBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(O2)CN=[N+]=[N-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole
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Reactant of Route 5
2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole
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2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole

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